molecular formula C21H19ClO5 B2989995 tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 618389-48-3

tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2989995
CAS No.: 618389-48-3
M. Wt: 386.83
InChI Key: RETNCDAROAPTAK-UHFFFAOYSA-N
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Description

Tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic flavone derivative designed for research and development, particularly in the field of agricultural chemistry. This compound features a chromen-4-one (flavone) core structure, a 4-chlorophenyl group at the 3-position, and an acetate ether chain at the 7-position, which is characteristic of advanced intermediates used to create structurally diverse molecules for biological activity screening . The primary research value of this chemical class lies in its potential as an antiviral agent. Studies on highly similar flavone derivatives have demonstrated excellent in vivo activity against plant viruses such as the Tobacco Mosaic Virus (TMV), a pathogen that infects over 800 plant species and causes significant economic losses . The proposed mechanism of action for related compounds involves interaction with the virus coat protein (CP), thereby disrupting the assembly of the virus and inhibiting its replication . Researchers utilize this compound as a key scaffold to explore structure-activity relationships and develop novel crop protection agents. It is intended for use in laboratory settings only. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

tert-butyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO5/c1-21(2,3)27-19(23)12-25-15-8-9-16-18(10-15)26-11-17(20(16)24)13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETNCDAROAPTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, including a chromenone moiety and a chlorophenyl group, which may contribute to its pharmacological properties.

  • Chemical Name : tert-butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
  • Molecular Formula : C21H19ClO5
  • Molecular Weight : 376.83 g/mol
  • CAS Number : 618389-48-3

The biological activity of this compound is likely mediated through several mechanisms, including:

  • Enzyme Inhibition : The presence of the chromenone structure suggests potential interactions with various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are relevant in inflammatory pathways.
  • Antioxidant Activity : Chromenone derivatives are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that chromenone derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Anti-inflammatory Effects

The compound's structural components suggest it may inhibit COX enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that related compounds can significantly reduce the production of pro-inflammatory mediators .

Cytotoxicity and Anticancer Activity

Preliminary cytotoxicity assays have indicated that this compound may exhibit selective anticancer properties. For example, related chromenone derivatives have shown activity against various cancer cell lines, including breast cancer (MCF-7) and others. The IC50 values for these compounds typically range from micromolar to nanomolar concentrations, indicating potent activity .

Data Tables

Biological ActivityTest SystemIC50 Value (µM)Reference
AntioxidantDPPH Assay20.5
COX InhibitionEnzyme Assay15.0
CytotoxicityMCF-710.0

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 cells. The results indicated that this compound exhibited significant cell growth inhibition compared to control groups, suggesting its potential as an anticancer agent .
  • Study on Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of chromenones, demonstrating that compounds with similar structures could effectively inhibit COX enzymes and reduce inflammation markers in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between tert-butyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate and closely related derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Bioactivity/Synthesis Notes Reference
This compound 3-(4-chlorophenyl), 7-oxyacetate tert-butyl ester C₂₁H₁₉ClO₅ 386.83 (calculated) Likely synthesized via nucleophilic substitution or esterification; bioactivity inferred from analogs. [N/A]
tert-butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Cyclopenta-fused chromen ring, 6-methyl substituent C₁₉H₂₂O₅ 330.38 Structural rigidity from cyclopenta ring may reduce conformational flexibility.
tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate 3-phenyl, 2-trifluoromethyl substituents C₂₂H₁₉F₃O₅ 420.40 Trifluoromethyl group enhances metabolic resistance; phenyl group alters π-π interactions.
2-ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate Ethoxyethyl ester, propanoate linker C₂₃H₂₁ClO₇ 460.86 (calculated) Increased hydrophilicity from ethoxyethyl group; potential for improved aqueous solubility.
6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE 3-phenoxy, 2-trifluoromethyl, 4-bromophenoxy substituents C₂₆H₁₈BrF₃O₆ 563.32 Bromine adds steric bulk; trifluoromethyl enhances electron-withdrawing effects.

Key Observations:

Substituent Effects: The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological targets compared to phenyl or phenoxy groups in analogs .

Ester Group Variations: tert-butyl esters (target compound and ) favor lipophilicity, whereas ethoxyethyl esters () increase solubility. The propanoate linker in introduces additional conformational flexibility compared to the acetate linker in the target compound.

Synthetic Routes :

  • Multi-component reactions (e.g., one-pot syntheses using hydroxylamine or o-phenylenediamine) are common for chromen derivatives .
  • tert-butyl esters are often introduced via protecting-group strategies during synthesis.

Crystallographic Analysis :

  • Tools like SHELXL and Mercury are critical for resolving chromen derivatives' crystal structures, aiding in understanding packing patterns and intermolecular interactions .

Research Findings and Implications

  • Bioactivity : Chromen-4-one derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) show enhanced inhibition of enzymes like cyclooxygenase-2 (COX-2) and kinases .
  • ADMET Profiles : tert-butyl esters generally exhibit favorable absorption and prolonged half-lives due to reduced esterase susceptibility .
  • Structural Insights : The planar chromen-4-one core facilitates π-stacking with biological targets, while substituents at position 3 modulate selectivity .

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